3-amino-5-fluorobenzonitrile
Overview
Description
3-amino-5-fluorobenzonitrile is an organic compound with the chemical formula C7H5FN2. It is characterized by the presence of an amino group (-NH2) and a fluorine atom (-F) attached to a benzene ring, along with a nitrile group (-CN). This compound is a white solid and is known for its applications in various chemical processes .
Mechanism of Action
Mode of Action
It is known to be used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions. This suggests that the compound may interact with its targets through the formation of carbon-carbon bonds.
Biochemical Pathways
Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that it may play a role in the synthesis of complex organic compounds, potentially affecting various biochemical pathways.
Biochemical Analysis
Biochemical Properties
5-Amino-3-fluorobenzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in aromatic compound metabolism. The interactions between 5-Amino-3-fluorobenzonitrile and these biomolecules are primarily based on its structural properties, which allow it to participate in nucleophilic substitution and other chemical reactions .
Cellular Effects
5-Amino-3-fluorobenzonitrile influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, 5-Amino-3-fluorobenzonitrile can modulate the activity of specific signaling proteins, leading to alterations in cellular responses. Additionally, it may impact the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of 5-Amino-3-fluorobenzonitrile involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For example, 5-Amino-3-fluorobenzonitrile may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-3-fluorobenzonitrile can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Amino-3-fluorobenzonitrile remains stable under specific conditions, but it may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to 5-Amino-3-fluorobenzonitrile can result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 5-Amino-3-fluorobenzonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, 5-Amino-3-fluorobenzonitrile can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
5-Amino-3-fluorobenzonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells. The involvement of 5-Amino-3-fluorobenzonitrile in these pathways highlights its potential impact on cellular metabolism and biochemical processes .
Transport and Distribution
The transport and distribution of 5-Amino-3-fluorobenzonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The transport mechanisms ensure that 5-Amino-3-fluorobenzonitrile reaches its target sites, where it can exert its biochemical effects .
Subcellular Localization
5-Amino-3-fluorobenzonitrile exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within cells through targeting signals or post-translational modifications. The subcellular localization of 5-Amino-3-fluorobenzonitrile can influence its activity and function, as it interacts with biomolecules in distinct cellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-fluorobenzonitrile typically involves multi-step reactions. One common method starts with 1,3-Dibromo-5-fluorobenzene. The first step involves a reaction with copper(I) iodide (CuI), trans-1,2-diaminocyclohexane, and potassium carbonate (K2CO3) in toluene at 130°C for 18 hours, yielding a 76% product. The second step involves treatment with sodium hydroxide (NaOH) in toluene, yielding a 99% product. The final step involves palladium(II) acetate (Pd2dba3) and 1,1’-bis(diphenylphosphino)ferrocene (dppf) in dimethylformamide at 90°C for 18 hours, yielding an 85% product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves similar multi-step synthetic routes with optimization for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Coupling Reactions: Reagents such as boronic acids or esters, palladium catalysts, and bases like potassium carbonate are used.
Major Products Formed
Substitution Reactions: Products include various substituted benzonitriles.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
3-amino-5-fluorobenzonitrile is used in various scientific research applications:
Organic Synthesis: As a fluorinated building block, it is used in the synthesis of various organic compounds.
Pharmaceutical Research: Fluorinated compounds are often used in the development of new pharmaceuticals due to their unique properties that can improve biological activity and selectivity.
Material Science: Used in the development of new materials, including polymers and ceramics, where the presence of fluorine can enhance material properties.
Analytical Chemistry: Used as a reagent for the detection and quantification of various substances.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-fluorobenzonitrile: Similar structure with the amino and fluorine groups in different positions.
3-Fluorobenzonitrile: Lacks the amino group, making it less versatile in certain reactions.
Uniqueness
3-amino-5-fluorobenzonitrile is unique due to the presence of both amino and fluorine groups on the benzene ring, along with a nitrile group. This combination of functional groups makes it a versatile reagent in organic synthesis and valuable in various research applications .
Properties
IUPAC Name |
3-amino-5-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHVWOFTAJCONF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373366 | |
Record name | 5-Amino-3-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210992-28-2 | |
Record name | 5-Amino-3-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-5-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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